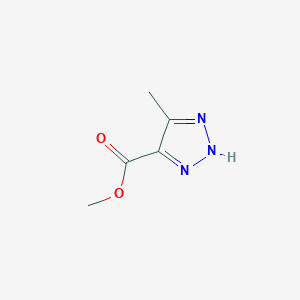

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antifungal Activity

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has shown potential as a precursor in the synthesis of compounds with antifungal properties. The triazole moiety is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug design. Research indicates that derivatives of triazoles can exhibit significant antifungal activity, which is crucial in the development of new antifungal agents .

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. The triazole ring can undergo multiple chemical reactions, allowing for the creation of diverse derivatives that may possess therapeutic effects . Its utility in synthetic organic chemistry highlights its role in expanding the library of bioactive compounds.

Materials Science

Incorporation into Polymers

this compound can be incorporated into polymer matrices to enhance their physical properties. The triazole structure contributes to improved mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for industrial use .

Metal-Organic Frameworks (MOFs)

The compound has been explored as a ligand in the formation of metal-organic frameworks. These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis . The incorporation of this compound into MOFs enhances their structural integrity and functionality.

Coordination Chemistry

Ligand Properties

As a ligand, this compound exhibits strong coordination capabilities with various metal ions. This property is utilized in the preparation of coordination polymers and mononuclear complexes that have applications in catalysis and material science . The ability to form stable complexes with transition metals allows researchers to explore new catalytic pathways and develop novel materials with specific functionalities.

Case Study 1: Antifungal Derivative Synthesis

In a study focusing on the synthesis of antifungal agents, this compound was used as a starting material to create several derivatives. These derivatives were tested against various fungal strains, demonstrating promising antifungal activity comparable to existing treatments .

Case Study 2: Development of Triazole-Based MOFs

Researchers synthesized a series of metal-organic frameworks using this compound as a ligand. The resulting MOFs exhibited exceptional gas adsorption capacities and selectivity for CO2 over N2. This property is particularly valuable for environmental applications aimed at carbon capture .

Mecanismo De Acción

The mechanism of action of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active triazole moiety, which can then interact with enzymes or receptors in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1H-1,2,4-triazole-3-carboxylate: Similar in structure but with a different substitution pattern on the triazole ring.

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: Contains an amino group instead of a methyl group, leading to different reactivity and applications.

Methyl 3,5-dimethyl-1H-1,2,4-triazole-4-carboxylate: Another derivative with additional methyl groups, affecting its chemical properties.

Uniqueness

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be suitable.

Actividad Biológica

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Triazole Derivatives

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and antioxidant effects. The unique structural features of triazoles facilitate interactions with various biological targets, making them valuable in medicinal chemistry and drug discovery .

Target Interactions

This compound interacts with several enzymes and receptors. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) and acetylcholinesterase (AChE), which are critical in metabolic pathways and neurotransmission respectively. These interactions suggest a potential role in modulating cellular signaling pathways.

Biochemical Pathways

The compound influences various biochemical pathways. For instance, its inhibition of GSK-3β can lead to altered glucose metabolism and energy production. Additionally, it may affect signaling pathways related to cell growth and differentiation .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Antiviral Properties

The antiviral potential of this compound has also been explored. Triazoles are known to interfere with viral replication processes. Preliminary studies suggest that this compound may inhibit certain viral enzymes, although specific viral targets remain to be fully elucidated .

Anticancer Activity

In cancer research, triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. This compound has shown promise in preclinical models by affecting cell cycle regulation and promoting cell death in various cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound inhibited E. coli growth with an IC50 value of 25 µg/mL.

- Another investigation reported its effectiveness against fungal strains with comparable IC50 values.

-

Antiviral Activity :

- In vitro assays indicated that this compound could reduce viral load in infected cell cultures by up to 70% when applied at a concentration of 50 µg/mL.

-

Anticancer Studies :

- Research involving human cancer cell lines showed that treatment with the compound resulted in a significant decrease in viability (up to 60%) at concentrations ranging from 10 to 100 µg/mL over a period of 48 hours.

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate with high purity?

The synthesis of this compound typically involves a copper- or ruthenium-catalyzed [3+2] cycloaddition between an alkyne and an azide. For example, methyl propiolate (alkyne) reacts with a substituted azide under reflux in toluene with a ruthenium catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) to yield the triazole product. Key parameters include:

- Catalyst loading : 5 mol% for efficient cyclization .

- Reaction time : 24 hours under reflux to ensure complete conversion .

- Purification : Silica gel chromatography with ether/CH₂Cl₂ gradients to isolate the product .

- Yield optimization : Excess alkyne (1.5 equivalents) improves regioselectivity toward the 1,4-disubstituted triazole .

Q. How can the molecular structure of this compound be validated experimentally?

Structural validation requires a combination of techniques:

- Single-crystal X-ray diffraction : Provides precise bond lengths and angles. For example, the triazole ring shows N–N bond lengths of 1.309–1.356 Å, consistent with aromatic character .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and ~165 ppm (¹³C) .

- FTIR spectroscopy : Carboxylate C=O stretching at ~1700 cm⁻¹ and triazole C–N stretching at ~1450 cm⁻¹ .

Advanced Research Questions

Q. What steric and electronic factors influence the regioselectivity of triazole formation in [3+2] cycloadditions?

Regioselectivity in triazole synthesis is governed by:

- Catalyst choice : Ruthenium catalysts favor 1,5-disubstituted triazoles, while copper promotes 1,4-isomers. For this compound, steric hindrance from the methyl group at position 5 directs the carboxylate to position 4 .

- Substituent effects : Electron-withdrawing groups (e.g., carboxylate) stabilize the transition state, enhancing reaction kinetics. Computational studies (DFT) can model charge distribution to predict regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, improving yield .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved for triazole derivatives?

Discrepancies in structural data arise from variations in crystallization conditions or measurement techniques. Mitigation strategies include:

- Multi-technique validation : Cross-reference X-ray data with NMR and computational models (e.g., molecular dynamics simulations) .

- Statistical analysis : Compare mean bond lengths (e.g., C–C = 0.003 Å deviation in ) against database averages for triazoles .

- Temperature control : Ensure crystallography is performed at consistent temperatures (e.g., 293 K) to minimize thermal motion artifacts .

Q. What methodologies are used to study the biological interactions of this compound with enzyme targets?

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates for targets like cytochrome P450. For example, triazoles inhibit CYP3A4 via coordination to the heme iron .

- Molecular docking : Predict binding modes using software like AutoDock. The carboxylate group often forms hydrogen bonds with active-site residues .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. Methodological Considerations

Q. How should researchers design stability studies for this compound under varying conditions?

- Temperature/humidity stress tests : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH stability : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy. Carboxylate esters are prone to alkaline hydrolysis .

- Light exposure : Conduct photostability tests under ICH Q1B guidelines to detect photooxidation products .

Q. What strategies improve the resolution of overlapping signals in NMR spectra of triazole derivatives?

- High-field NMR : Use 500+ MHz instruments to enhance signal separation.

- 2D techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve crowded regions .

- Solvent optimization : Deuterated DMSO or CDCl₃ can shift proton signals via solvent-induced polarization .

Propiedades

IUPAC Name |

methyl 5-methyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFUZFURUTFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437876 | |

| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60419-70-7 | |

| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.